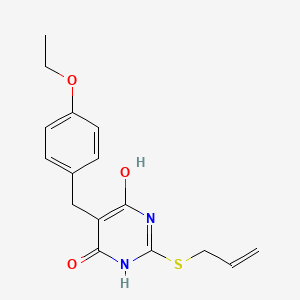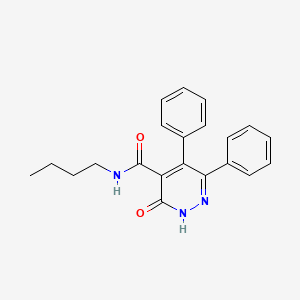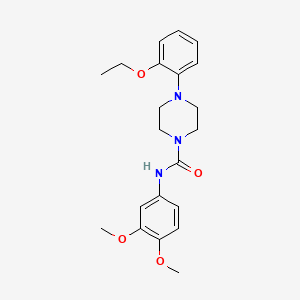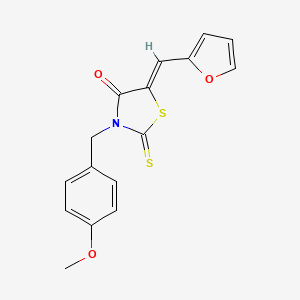![molecular formula C22H31N5O3S B4845376 4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B4845376.png)
4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine
Übersicht
Beschreibung
4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase B (PKB/Akt), a serine/threonine kinase that plays a crucial role in regulating cell growth, survival, and metabolism. In recent years, this compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
Wirkmechanismus
4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is a potent and selective inhibitor of PKB/Akt. It binds to the ATP-binding site of PKB/Akt and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways involved in cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine are dependent on the specific cell type and context. Some of the key effects observed in various studies include:
1. Inhibition of cell growth and survival: 4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.
2. Improvement of insulin sensitivity and glucose uptake: 4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has been shown to improve insulin signaling and glucose uptake in skeletal muscle and adipose tissue in diabetic mice.
3. Improvement of cardiac function: 4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has been shown to improve cardiac function and reduce infarct size in a mouse model of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine in lab experiments include its potency, selectivity, and well-defined mechanism of action. It is also relatively easy to synthesize and purify. However, there are some limitations to its use, including its potential toxicity and the need for careful optimization of experimental conditions to achieve optimal results.
Zukünftige Richtungen
There are several potential future directions for research on 4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine, including:
1. Investigation of its efficacy in combination with other anticancer agents.
2. Development of more potent and selective inhibitors of PKB/Akt.
3. Examination of its potential therapeutic applications in other diseases, such as neurodegenerative disorders.
4. Investigation of its safety and toxicity in animal models and clinical trials.
5. Development of novel drug delivery systems to improve its pharmacokinetic properties and efficacy.
Conclusion:
In conclusion, 4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is a promising chemical compound with potential therapeutic applications in various diseases. Its potent and selective inhibition of PKB/Akt makes it a valuable tool for studying the role of this kinase in cell growth, survival, and metabolism. Further research is needed to fully elucidate its mechanism of action and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has been extensively studied in various preclinical models for its potential therapeutic applications. Some of the key areas of research include:
1. Cancer: PKB/Akt is overexpressed in many types of cancer and is associated with tumor growth, survival, and resistance to chemotherapy. 4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has been shown to inhibit PKB/Akt activity and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. It has also demonstrated efficacy in inhibiting tumor growth in mouse xenograft models.
2. Diabetes: PKB/Akt plays a critical role in insulin signaling and glucose metabolism. 4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue in diabetic mice.
3. Cardiovascular disorders: PKB/Akt is involved in various aspects of cardiovascular physiology, including angiogenesis, vascular tone, and cardiac hypertrophy. 4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has been shown to improve cardiac function and reduce infarct size in a mouse model of myocardial infarction.
Eigenschaften
IUPAC Name |
4-[2-methyl-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3S/c1-16-13-17(2)22(18(3)14-16)31(28,29)27-7-5-25(6-8-27)20-15-21(24-19(4)23-20)26-9-11-30-12-10-26/h13-15H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJLMYRVQSPMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Methyl-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4845299.png)
![N-(4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4845302.png)
![1-butyl-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4845310.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide](/img/structure/B4845321.png)
![N-[3-(methylthio)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4845336.png)
![1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4845339.png)

![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4845353.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B4845367.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-hydroxyphenyl)urea]](/img/structure/B4845382.png)
![N-(2-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4845389.png)
